molecular formula C17H21F2NO2 B6188571 ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate CAS No. 2768326-46-9

ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B6188571
CAS No.: 2768326-46-9
M. Wt: 309.4
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Description

Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is a complex organic compound that belongs to the family of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound . This process often involves the use of chiral catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be incorporated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides, acyl chlorides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can result in various biological effects, depending on the specific target and the nature of the interaction .

Properties

CAS No.

2768326-46-9

Molecular Formula

C17H21F2NO2

Molecular Weight

309.4

Purity

95

Origin of Product

United States

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